pppApG
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5’-Triphosphoadenylyl-(3’→5’)-guanosine, commonly referred to as pppApG, is a linear dinucleotide. It consists of a 5’-adenosine triphosphate unit connected to a 5’-guanosine monophosphate unit via a 3’→5’ linkage . This compound is a potential endogenous metabolite of the metazoan second messenger 2’,3’-cyclic guanosine monophosphate-adenosine monophosphate and/or the bacterial signaling nucleotide 3’,3’-cyclic guanosine monophosphate-adenosine monophosphate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Triphosphoadenylyl-(3’→5’)-guanosine can be achieved through in vitro transcription using DNA-dependent bacteriophage T7 RNA polymerase . The DNA template is prepared by annealing specific oligonucleotides, and the transcription reaction contains adenosine triphosphate and guanosine triphosphate . This method allows for the preparation of short oligoribonucleotides with different phosphorylation states and modifications on the 5’ terminus .
Industrial Production Methods
Industrial production of 5’-Triphosphoadenylyl-(3’→5’)-guanosine typically involves large-scale in vitro transcription processes. The compound is stored as an aqueous solution at -20°C to maintain stability . The product is shipped on gel packs and has a shelf life of 12 months after delivery .
Análisis De Reacciones Químicas
Types of Reactions
5’-Triphosphoadenylyl-(3’→5’)-guanosine undergoes various biochemical reactions, including:
Phosphorylation: The addition of phosphate groups to the molecule.
Hydrolysis: The cleavage of chemical bonds by the addition of water.
Cyclization: The formation of cyclic structures from linear molecules.
Common Reagents and Conditions
Common reagents used in these reactions include adenosine triphosphate, guanosine triphosphate, and specific enzymes such as RNA polymerases . The reactions typically occur under physiological conditions, with optimal pH and temperature maintained to ensure enzyme activity .
Major Products
The major products formed from these reactions include cyclic guanosine monophosphate-adenosine monophosphate and other cyclic dinucleotides .
Aplicaciones Científicas De Investigación
5’-Triphosphoadenylyl-(3’→5’)-guanosine has several scientific research applications:
Chemistry: Used in the study of nucleotide interactions and enzyme mechanisms.
Medicine: Investigated for its potential role in antiviral therapies and immune response modulation.
Industry: Utilized in the production of synthetic RNA molecules for various applications.
Mecanismo De Acción
The mechanism of action of 5’-Triphosphoadenylyl-(3’→5’)-guanosine involves its role as a substrate in the synthesis of viral RNA and complementary RNA . The compound is used in primer-independent initiation of RNA synthesis, where it binds to specific positions on the RNA template and facilitates elongation . This process is crucial for the replication and transcription of viral genomes.
Comparación Con Compuestos Similares
Similar Compounds
- 2’,3’-cyclic guanosine monophosphate-adenosine monophosphate
- 3’,3’-cyclic guanosine monophosphate-adenosine monophosphate
- 5’-Triphosphoadenylyl-(3’→5’)-cytidine
Uniqueness
5’-Triphosphoadenylyl-(3’→5’)-guanosine is unique due to its specific linear dinucleotide structure and its role as an intermediate in the synthesis of cyclic dinucleotides . Unlike its cyclic counterparts, it serves as a precursor in the enzymatic production of cyclic guanosine monophosphate-adenosine monophosphate, highlighting its importance in biochemical pathways .
Actividad Biológica
pppApG, or 5'-triphosphate-adenosine-adenosine, is a significant compound in the context of RNA synthesis, particularly in the replication mechanisms of RNA viruses such as influenza. Understanding its biological activity is crucial for elucidating viral replication processes and developing antiviral strategies.
Role in Viral RNA Synthesis
This compound serves as a critical intermediate in the synthesis of both viral RNA (vRNA) and complementary RNA (cRNA) during influenza virus replication. The influenza virus employs its RNA-dependent RNA polymerase (RdRp) to initiate transcription and replication, with this compound being synthesized as a product of this process. Studies have shown that the initiation of cRNA synthesis occurs internally at positions 4 and 5 of the cRNA template, leading to the production of this compound, which is then realigned to the terminal residues of the template for further elongation .
The synthesis of this compound involves complex interactions within the viral polymerase complex. The polymerase undergoes conformational changes that facilitate the binding and positioning of the cRNA template, allowing for efficient synthesis. Specifically, mutations in the polymerase can significantly impact its ability to synthesize this compound, highlighting its role in the enzymatic activity necessary for viral replication .
Experimental Findings
Several studies have investigated the biological activity and synthesis pathways involving this compound:
- Synthesis Pathways : Research indicates that influenza virus polymerase can initiate this compound synthesis both internally on cRNA templates and terminally on vRNA templates. This dual mechanism underscores the versatility and adaptability of viral replication strategies .
- Polymerase Mutations : Experiments utilizing mutant polymerases have demonstrated that specific structural components, such as the PA 51-72 loop, are essential for efficient this compound synthesis. Polymerases lacking this loop show significantly reduced activity, emphasizing its importance in stabilizing the replicative conformation necessary for RNA synthesis .
Data Tables
Case Studies
- Influenza Virus Replication : A study focusing on influenza virus polymerase revealed that mutations affecting the PA 51-72 loop led to significantly decreased this compound synthesis, suggesting that structural integrity is vital for effective viral replication .
- Comparative Analysis : Research comparing wild-type and mutant polymerases indicated that while both could synthesize RNA, only those with intact structural features could efficiently produce this compound, thus impacting overall viral load during infection .
Propiedades
Fórmula molecular |
C20H28N10O20P4 |
---|---|
Peso molecular |
852.4 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C20H28N10O20P4/c21-14-8-15(24-3-23-14)29(4-25-8)19-12(33)13(7(47-19)2-45-53(40,41)50-54(42,43)49-51(35,36)37)48-52(38,39)44-1-6-10(31)11(32)18(46-6)30-5-26-9-16(30)27-20(22)28-17(9)34/h3-7,10-13,18-19,31-33H,1-2H2,(H,38,39)(H,40,41)(H,42,43)(H2,21,23,24)(H2,35,36,37)(H3,22,27,28,34)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1 |
Clave InChI |
DTYOICBSSHTIFB-INFSMZHSSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.